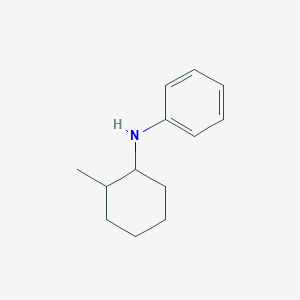

N-(2-methylcyclohexyl)aniline

Beschreibung

Historical Context and Early Investigations of N-Substituted Anilines

The scientific journey of aromatic amines, particularly aniline and its derivatives, began in the mid-19th century. e-bookshelf.de The discovery of the first aniline dye, mauve, by William Henry Perkin in 1856 was a pivotal moment that spurred extensive research into these compounds. e-bookshelf.de This discovery not only revolutionized the dye industry but also laid the groundwork for the modern chemical industry, fostering collaborations between academic and industrial laboratories. e-bookshelf.de

Early investigations into N-substituted anilines were driven by the desire to create new dyes and understand the fundamental principles of organic reactions. e-bookshelf.de The development of the ammonia type theory by August Wilhelm Hofmann provided a conceptual framework for understanding aniline and its derivatives as compounds where hydrogen atoms in ammonia are replaced by other groups. e-bookshelf.de This led to the synthesis and study of a wide array of N-alkyl and N-aryl anilines. Over the past century, the significance of anilines has expanded beyond dyes to include pharmaceuticals, agrochemicals, and materials science. rsc.org

Strategic Importance of Cyclohexyl and Aniline Moieties in Complex Organic Architectures

The N-(2-methylcyclohexyl)aniline molecule is composed of two key structural units: a cyclohexyl group and an aniline group. Each of these moieties contributes unique properties that are highly valued in the design of complex organic molecules.

The aniline moiety is a cornerstone in medicinal chemistry and materials science. nih.govresearchgate.net Its presence in a molecule can influence electronic properties, basicity, and the potential for hydrogen bonding. wikipedia.org Aniline and its derivatives are common building blocks for a vast number of pharmaceuticals, agrochemicals, and polymers. e-bookshelf.dersc.org The amino group on the aromatic ring is electron-donating, which makes the ring more susceptible to electrophilic substitution and also prone to oxidation. wikipedia.org This reactivity allows for a wide range of chemical transformations, making aniline a versatile scaffold in organic synthesis. openaccessjournals.com

Overview of Current Academic Research Landscape for this compound and Related Analogues

Current research involving this compound and its analogues is diverse, spanning catalysis, medicinal chemistry, and materials science.

In the realm of catalysis , researchers are exploring efficient methods for the synthesis of N-substituted anilines. This includes the development of catalytic systems for N-alkylation of anilines with various alkylating agents, including alcohols, through borrowing hydrogen strategies. researcher.lifersc.org For instance, gold-palladium alloy nanoparticles have been shown to be effective catalysts for the synthesis of N-substituted anilines from cyclohexanones and amines. rsc.org The direct C-H olefination of aniline derivatives is another active area of research, with palladium/S,O-ligand catalysis showing promise for achieving high para-selectivity. acs.orgnih.gov

In medicinal chemistry , N-substituted anilines are key components of many biologically active molecules. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine containing a methylcyclohexylamino group have been investigated as potent and selective inhibitors of Janus Kinase 3 (JAK3), a target for immunomodulatory drugs. jst.go.jp The synthesis of various substituted anilines, including those with cyclohexyl moieties, is often a critical step in the development of new therapeutic agents. researchgate.net

The table below presents some analogues of this compound and their primary areas of research interest.

| Compound Name | Area of Research | Key Findings/Applications |

| N-(2-Methylcyclohexyl)-3-(pyrrolidin-1-yl)aniline | Organic Synthesis | Building block for more complex molecules. bldpharm.com |

| 4-[1-(2-Methylcyclohexyl)oxyethyl]aniline | Chemical Synthesis | Intermediate in organic synthesis. nih.gov |

| 3-Fluoro-4-(3-methylcyclohexyl)aniline | Medicinal Chemistry | Investigated for potential biological activities due to the presence of fluorine and a bulky cycloalkane group. |

| 2-Fluoro-6-(3-methylcyclohexyl)aniline | Medicinal Chemistry | Studied for its potential biological activities, including antimicrobial and anticancer properties. |

| N-(1-methylcyclohexyl)-4-(methylthio)aniline | Organic & Medicinal Chemistry | A hindered amine used as a building block for drug candidates. sigmaaldrich.com |

| N-Cyclohexyl-N-methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-4-amine | Medicinal Chemistry | Intermediate in the synthesis of JAK3 inhibitors. jst.go.jp |

| cis-N-(2-methylcyclohexyl) amines | Asymmetric Catalysis | Synthesized with high enantioselectivity via asymmetric reductive amination of 2-methylcyclohexanone. |

| N-(2-methylcyclohexyl)-o-toluidine | Analytical Chemistry | Identified as a product in the direct liquid-phase amination of o-cresol. rsc.org |

Scope and Objectives of Advanced Scholarly Inquiry into the Compound

Advanced scholarly inquiry into this compound and its analogues is focused on several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise more efficient, selective, and sustainable methods for the synthesis of these compounds. This includes the exploration of new catalysts, reaction conditions, and starting materials to improve yields, reduce waste, and access a wider range of structural diversity. rsc.org

Elucidation of Structure-Activity Relationships (SAR): In the context of medicinal chemistry, a major objective is to understand how the structural features of this compound derivatives influence their biological activity. By systematically modifying the substitution pattern on both the aniline and cyclohexyl rings, researchers aim to identify key interactions with biological targets and optimize properties like potency, selectivity, and metabolic stability. jst.go.jp

Exploration of New Applications: Researchers are continuously seeking new applications for these compounds. This includes their use as ligands in catalysis, building blocks for novel polymers and functional materials, and as probes to study biological processes. rroij.com

Computational and Spectroscopic Studies: Advanced computational methods, such as Density Functional Theory (DFT), are employed to study the electronic structure, reactivity, and spectroscopic properties of these molecules. tandfonline.com These theoretical investigations, in conjunction with experimental techniques like NMR and mass spectrometry, provide a deeper understanding of the fundamental properties of this compound and its derivatives. scispace.com

The table below summarizes some of the key research findings related to this compound and its analogues.

| Research Area | Key Finding |

| Asymmetric Synthesis | The asymmetric reductive amination of 2-methylcyclohexanone using a chiral palladium catalyst yielded cis-N-(2-methylcyclohexyl) amines with good yields and high enantioselectivities. |

| Catalytic Amination | The direct liquid-phase amination of o-cresol with ammonia over a Pd/C catalyst can produce N-(2-methylcyclohexyl)-o-toluidine as a secondary product. rsc.org |

| Medicinal Chemistry | 1H-pyrrolo[2,3-b]pyridine derivatives with a methylcyclohexylamino group at the C4-position have shown potent inhibitory activity against JAK3, with the position of the methyl group on the cyclohexyl ring influencing activity. jst.go.jp |

| Polymer Chemistry | Copolymers of aniline with 2-methylaniline have been synthesized and characterized, with the goal of improving the processability of polyaniline while maintaining good conductivity. rroij.com |

| Organic Synthesis | Hindered amines like N-(1-methylcyclohexyl)-4-(methylthio)aniline are valuable building blocks for the synthesis of drug candidates. sigmaaldrich.com |

The Synthetic Landscape of this compound: A Review of Advanced Methodologies

The synthesis of N-substituted anilines is a cornerstone of modern organic chemistry, providing access to a vast array of compounds with applications in pharmaceuticals, materials science, and agrochemicals. Among these, this compound presents a unique synthetic challenge due to the presence of a stereocenter and the steric bulk of the cyclohexyl moiety. This article provides a focused examination of advanced synthetic methodologies for the preparation of this compound, with a detailed look at the mechanistic pathways that govern these transformations.

Eigenschaften

CAS-Nummer |

189238-63-9 |

|---|---|

Molekularformel |

C13H19N |

Molekulargewicht |

189.30 g/mol |

IUPAC-Name |

N-(2-methylcyclohexyl)aniline |

InChI |

InChI=1S/C13H19N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-4,8-9,11,13-14H,5-7,10H2,1H3 |

InChI-Schlüssel |

NPULSXAGHNCZTP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCCC1NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Complex Reaction Mechanisms and Chemical Transformations Involving N- 2-methylcyclohexyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline Ring System

The aniline portion of the molecule is highly susceptible to electrophilic aromatic substitution (EAS). The secondary amino group (–NHR) is a powerful activating group, meaning it increases the rate of EAS compared to benzene itself. makingmolecules.comlibretexts.org This activation stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the aromatic π-system, thereby increasing the electron density of the ring and stabilizing the cationic intermediate (the arenium ion) formed during the reaction. makingmolecules.com

However, the high reactivity conferred by the amino group can be a drawback, often leading to multiple substitutions. libretexts.orglibretexts.org For instance, the reaction of aniline with bromine proceeds rapidly to yield the 2,4,6-tribrominated product, and it is challenging to halt the reaction at the monosubstitution stage. libretexts.org Another significant consideration is that Friedel-Crafts reactions are generally unsuccessful with anilines because the basic amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction. libretexts.org This limitation can be overcome by first converting the amine to an amide, which moderates its activating effect. libretexts.orglibretexts.org

The amino group is a strong ortho, para-director, meaning incoming electrophiles are directed to the positions ortho (C2, C6) and para (C4) to the nitrogen substituent. libretexts.org In the case of N-(2-methylcyclohexyl)aniline, the regiochemical outcome of EAS is significantly influenced by steric hindrance. The bulky 2-methylcyclohexyl group attached to the nitrogen sterically hinders the ortho positions.

This steric clash makes it more difficult for an incoming electrophile to attack the positions adjacent to the amino group. Consequently, substitution at the para position is strongly favored over the ortho position. While the electronic activation at the ortho and para positions is comparable, the physical barrier presented by the large alkyl group dictates the final product distribution. This effect is a common phenomenon in substituted anilines; for example, introducing bulky substituents at the ortho-position of an aniline can reduce its reactivity toward electrophilic substitution by forcing the nitrogen's lone pair out of conjugation with the aromatic ring. nih.gov

| Reaction | Electrophile | Major Product | Minor Product(s) | Rationale |

|---|---|---|---|---|

| Bromination | Br₂ | 4-Bromo-N-(2-methylcyclohexyl)aniline | 2-Bromo-N-(2-methylcyclohexyl)aniline, 2,4-Dibromo and 2,4,6-Tribromo derivatives | The bulky 2-methylcyclohexyl group sterically hinders the ortho positions, making the para position the primary site of monosubstitution. makingmolecules.com Polysubstitution is likely without protective measures due to the high activation by the amino group. libretexts.org |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-N-(2-methylcyclohexyl)aniline | 2-Nitro-N-(2-methylcyclohexyl)aniline | Strongly acidic conditions can protonate the amine, forming an anilinium ion which is a meta-director. However, reaction on the unprotonated amine (present in equilibrium) leads to ortho/para products, with para predominating due to sterics. nih.gov Oxidation of the ring is a significant side reaction. libretexts.org |

| Sulfonylation | SO₃/H₂SO₄ | 4-(N-(2-methylcyclohexyl)amino)benzenesulfonic acid | 2-(N-(2-methylcyclohexyl)amino)benzenesulfonic acid | Similar to nitration, regioselectivity is governed by a balance of steric hindrance and electronic activation, favoring the para product. |

Electrophilic aromatic substitution reactions on highly activated rings like aniline are typically under kinetic control . researchgate.netlibretexts.org This means the distribution of products is determined by the relative rates at which they are formed, not by their relative thermodynamic stabilities. wikipedia.orgpressbooks.pub The product that forms via the lowest energy transition state (i.e., has the lowest activation energy) will be the major product, provided the reaction is irreversible under the given conditions. wikipedia.orglibretexts.org

For this compound, the activation energy for attack at the para position is lower than at the ortho position primarily due to reduced steric hindrance in the transition state. Therefore, the para product forms faster and is the kinetic product. At low to moderate temperatures, the reverse reaction is typically too slow to allow equilibrium to be established. libretexts.orgpressbooks.pub If the reaction were run at a sufficiently high temperature to make it reversible (allowing for thermodynamic control ), the most stable isomer would predominate. libretexts.org However, for most EAS reactions on anilines, the conditions required for reversibility would also lead to decomposition. Thus, the regioselectivity is almost always governed by kinetic factors. researchgate.netlibretexts.org

Regioselectivity and Ortho/Para Directing Effects

Nucleophilic Reactions at the Nitrogen Center of this compound

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. uomustansiriyah.edu.iq This allows this compound to react with a wide range of electrophiles directly at the nitrogen center, most notably in acylation and sulfonylation reactions.

Acylation involves the reaction of the amine with a carboxylic acid derivative, typically an acyl chloride or acid anhydride, to form an amide. openstax.org The mechanism proceeds via nucleophilic acyl substitution. The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to yield the N,N-disubstituted amide. A base, such as pyridine or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. youtube.com

Sulfonylation is a similar process where the amine reacts with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base to form a sulfonamide. cbijournal.comajchem-b.com The nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion to give the final sulfonamide product. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

The product of acylation is an N-acyl-N-(2-methylcyclohexyl)aniline, a type of amide. The formation of the amide bond is a crucial transformation in organic synthesis. scirp.orgorganic-chemistry.org A significant consequence of acylating an aniline derivative is the reduction of the nitrogen's activating effect on the aromatic ring. libretexts.org The lone pair on the nitrogen becomes delocalized over the adjacent carbonyl group, making it less available to donate into the benzene ring. libretexts.orglibretexts.org This reduced activation allows for more controlled subsequent electrophilic aromatic substitution, often preventing polysubstitution. libretexts.org

The product of sulfonylation is an N-sulfonyl-N-(2-methylcyclohexyl)aniline, a sulfonamide. Sulfonamides are a well-known class of compounds, many of which possess important biological activities. nahrainuniv.edu.iqnih.gov Similar to amides, the electron-withdrawing nature of the sulfonyl group also deactivates the aromatic ring towards further electrophilic attack.

| Reaction Type | Reagent Class | Specific Example(s) | Product Class |

|---|---|---|---|

| Acylation | Acyl Halides | Acetyl Chloride, Benzoyl Chloride | N-Aryl-N-alkyl-amide |

| Acylation | Acid Anhydrides | Acetic Anhydride | N-Aryl-N-alkyl-amide |

| Sulfonylation | Sulfonyl Halides | Benzenesulfonyl Chloride, p-Toluenesulfonyl Chloride | N-Aryl-N-alkyl-sulfonamide |

Acylation and Sulfonylation Mechanisms

Transformations of the Methylcyclohexyl Moiety

The methylcyclohexyl group is a saturated aliphatic moiety and is generally unreactive under the conditions used for electrophilic aromatic substitution or nucleophilic reactions at the nitrogen. Transformations of this part of the molecule require more specific and often harsher conditions. Potential reactions could include free-radical halogenation or oxidation at the tertiary carbon of the cyclohexane ring, though these reactions may lack selectivity and could also affect the aniline ring.

One notable transformation could be catalytic dehydrogenation, where under high temperatures and in the presence of a catalyst (like Palladium), the cyclohexyl ring could be aromatized to form an N-(2-methylphenyl)aniline derivative. However, such reactions are not typically performed on substrates with sensitive functional groups like anilines without specific catalytic systems designed to tolerate them. Characterization data for related compounds, such as trans-N,N-dimethyl-4-(2-methylcyclohexyl)aniline, has been reported in the context of synthesis from the corresponding cyclohexanol, indicating that reactions can be performed on precursors to the intact aniline derivative. rsc.org

Ring Functionalization and Derivatization Strategies

The functionalization of this compound and its derivatives can be approached through various strategies targeting either the aniline or the cyclohexyl ring. Derivatization is a key process for modifying the compound's properties for specific applications. researchgate.net

Aniline Ring Functionalization : The aniline ring is susceptible to electrophilic substitution reactions. The presence of the amino group directs incoming electrophiles primarily to the ortho and para positions. However, the bulky 2-methylcyclohexyl group can sterically hinder the ortho position, potentially favoring para-substitution. Common functionalization reactions include halogenation, nitration, and sulfonation, which introduce versatile functional groups for further transformations.

Cyclohexyl Ring Functionalization : The cyclohexyl ring can be functionalized through free-radical reactions or by oxidation to introduce new functional groups. For instance, oxidation can lead to the formation of hydroxylated derivatives. nih.govnih.gov

N-Substitution : The nitrogen atom of the aniline can undergo alkylation or acylation. These reactions are crucial for introducing directing groups for certain C-H activation strategies or for modifying the electronic properties of the molecule. researchgate.net

These derivatization methods allow for the synthesis of a wide array of this compound analogues with tailored electronic and steric properties. researchgate.net

Oxidation and Reduction Pathways of the Cyclohexyl Ring

The cyclohexyl ring of this compound can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidation: The oxidation of the cyclohexyl ring can introduce hydroxyl groups, leading to the formation of hydroxylated metabolites. For instance, in metabolic studies of related compounds, hydroxylation has been observed at various positions of the cyclohexyl ring. nih.gov The oxidation of N-alkyl-p-nitroso-anilines, which share structural similarities, can yield dimeric nitroso compounds. nih.gov Specific oxidizing agents can target the cyclohexyl moiety to create new functionalities. For example, the use of methylrhenium trioxide as a catalyst with hydrogen peroxide has been shown to oxidize anilines with cyclohexyl substituents. nih.gov

Reduction: While the aniline ring is generally resistant to reduction under mild conditions, the cyclohexyl ring is already in a saturated state. Therefore, reduction pathways are less common for the cyclohexyl moiety itself but can be relevant for derivatives containing reducible functional groups on the ring. For instance, if a ketone or other unsaturated group were introduced onto the cyclohexyl ring through prior oxidation, it could then be reduced using standard reducing agents like sodium borohydride or lithium aluminum hydride.

Metal-Catalyzed Coupling Reactions Utilizing this compound

This compound and its derivatives are valuable substrates in a variety of metal-catalyzed coupling reactions, which are fundamental for the construction of complex molecular architectures.

C-H Olefination and Arylation Methodologies

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, and aniline derivatives are important substrates in this area. acs.org

para-Selective C-H Olefination : Palladium catalysis has been successfully employed for the para-selective C-H olefination of aniline derivatives. nih.gov This methodology allows for the introduction of an olefinic group at the para position of the aniline ring, proceeding with high efficiency and a broad substrate scope under mild conditions. acs.orgnih.gov The use of specific ligands, such as S,O-ligands, can be crucial for achieving high para-selectivity. nih.gov

meta-C-H Arylation : The functionalization of the typically less reactive meta-position of anilines can be achieved using palladium-norbornene cooperative catalysis. researchgate.net This strategy has been applied to a wide range of aniline derivatives and aryl iodides.

ortho-C-H Arylation : Palladium-catalyzed direct C-H arylation of unprotected anilines can be achieved with high chemoselectivity and regioselectivity for the ortho position by using a cooperating ligand like [2,2′-bipyridin]-6(1H)-one. semanticscholar.org

| Reaction Type | Catalyst System | Position | Key Features |

| C-H Olefination | Pd/S,O-ligand | para | High efficiency and selectivity. nih.gov |

| C-H Arylation | Pd/Norbornene | meta | Cooperative catalysis for less reactive positions. researchgate.net |

| C-H Arylation | Pd/[2,2′-bipyridin]-6(1H)-one | ortho | High chemoselectivity for unprotected anilines. semanticscholar.org |

Buchwald-Hartwig Amination and Suzuki-Miyaura Analogue Reactions

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds. wikipedia.orgnih.govfishersci.it While this compound is a product of such a reaction (coupling of an aniline with a cyclohexyl halide), its derivatives can also participate in further Buchwald-Hartwig aminations. For instance, a halogenated derivative of this compound could be coupled with another amine to form more complex diarylamines. The reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.orgnih.gov

Suzuki-Miyaura Analogue Reactions : The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organoboron compound with a halide or triflate. yonedalabs.commdpi.com A derivative of this compound, such as a bromo-substituted version, could be coupled with a boronic acid or ester to introduce a new aryl or alkyl group. nih.gov This reaction is widely used in the synthesis of pharmaceuticals and fine chemicals due to its mild conditions and the commercial availability of starting materials. nih.gov Recently, an "aminative Suzuki-Miyaura coupling" has been developed, which combines elements of both Suzuki-Miyaura and Buchwald-Hartwig reactions to form diaryl amines from aryl halides and boronic acids. snnu.edu.cn

| Reaction | Catalyst | Bond Formed | Reactants |

| Buchwald-Hartwig Amination | Palladium | C-N | Aryl halide/triflate + Amine wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Palladium | C-C | Aryl/vinyl halide + Organoboron compound yonedalabs.commdpi.com |

Cyclization Reactions and Heterocyclic Ring Formation Involving this compound Derivatives

Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The specific heterocyclic system formed depends on the nature and position of the functional groups on the aniline derivative.

For example, N-(2-alkynyl)aniline derivatives can undergo arylselenyl radical-mediated cyclization to form 3-selenylquinolines. nih.gov This type of reaction involves the formation of key C-Se and C-C bonds in a single step. Similarly, palladium-catalyzed intramolecular cyclization of N-butenylanilines can lead to the formation of quinolines. ehu.es

The synthesis of indole derivatives can be achieved through the cyclization of appropriately substituted N-aryl enamines under palladium catalysis. researchgate.net Furthermore, computational studies have investigated the intramolecular radical addition to aniline derivatives, which can lead to the formation of five-membered rings, a common strategy in the synthesis of natural products. beilstein-journals.orgresearchgate.net The development of methods for the synthesis of meta-substituted anilines has also led to the creation of terphenyl-like structures with applications in materials and coordination chemistry. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation Studies

Detailed Conformational Analysis of the N-(2-methylcyclohexyl)aniline System

Conformational analysis studies the various spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.org For this compound, this analysis is particularly complex due to the presence of two flexible units: the substituted cyclohexane ring and the N-phenyl group.

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The methyl group at the C2 position can be in either an axial or an equatorial position. Generally, the equatorial position is more stable for a substituent on a cyclohexane ring as it avoids 1,3-diaxial interactions. Similarly, the aniline group attached at the C1 position also has a preference for the equatorial position to minimize steric hindrance.

Therefore, the most stable conformer is expected to be the trans-isomer with both the aniline and methyl groups in equatorial positions on the cyclohexane ring. In the cis-isomer, one group must be axial while the other is equatorial. The ring can flip, interconverting the axial and equatorial positions. The conformer where the bulkier aniline group is equatorial and the smaller methyl group is axial would be more stable than the reverse.

Advanced NMR spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure and stereochemistry of this compound. numberanalytics.com Techniques such as 1D ¹H and ¹³C NMR, along with 2D experiments like COSY, HSQC, and HMBC, provide detailed information about the molecule's connectivity and spatial arrangement. numberanalytics.comnptel.ac.in

¹H and ¹³C NMR: The initial one-dimensional spectra provide fundamental information. The chemical shifts of the protons and carbons in the cyclohexane ring are indicative of their axial or equatorial positions. For instance, axial protons are typically more shielded (appear at a lower chemical shift) than their equatorial counterparts. The number of signals in the ¹³C NMR spectrum can help confirm the number of unique carbon atoms, which can be influenced by the molecule's symmetry. organicchemistrydata.org

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org It is crucial for tracing the proton-proton connectivities within the cyclohexane ring and confirming the substitution pattern. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to. numberanalytics.com It allows for the definitive assignment of ¹H signals to their corresponding ¹³C signals, which is essential for a complete structural assignment. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com This is particularly useful for establishing the connectivity between the aniline ring and the cyclohexane ring by observing correlations from the N-H proton to carbons in both rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry, specifically the cis or trans relationship between the methyl and aniline substituents. This technique detects protons that are close in space, regardless of whether they are bonded. For the trans-isomer (diequatorial), a NOE correlation would be expected between the axial protons at C1 and C2. For the cis-isomer, a strong NOE would be observed between the axial substituent and the other equatorial substituent.

A hypothetical table of expected ¹³C NMR chemical shifts is presented below.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

| Aniline C1 (ipso) | 145-150 | Attached to Nitrogen. |

| Aniline C2, C6 (ortho) | 112-118 | Shielded by the electron-donating amino group. |

| Aniline C3, C5 (meta) | 128-130 | Less affected by the amino group. |

| Aniline C4 (para) | 115-120 | Shielded by the electron-donating amino group. |

| Cyclohexyl C1 | 50-60 | Carbon attached to the nitrogen. |

| Cyclohexyl C2 | 30-40 | Carbon carrying the methyl group. |

| Cyclohexyl C3-C6 | 20-35 | Aliphatic carbons of the cyclohexane ring. |

| Methyl Carbon | 15-25 | Typical range for a methyl group on a cycloalkane. |

Interplay Between Cyclohexyl and Aniline Conformers

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Insights

Vibrational spectroscopy, including FT-IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. spectroscopyonline.comamericanpharmaceuticalreview.com These methods are complementary and offer valuable information on functional groups and non-covalent interactions like hydrogen bonding. spectroscopyonline.comnih.gov

The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of its constituent parts: the aniline group and the methylcyclohexane group. researchgate.net

N-H Stretching: A key feature in the FT-IR spectrum is the N-H stretching vibration, which typically appears as a sharp, medium-intensity band in the 3350-3450 cm⁻¹ region. materialsciencejournal.org Its exact position and shape can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the aniline ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylcyclohexyl group appear below 3000 cm⁻¹. spectroscopyonline.com The aliphatic stretches are often more intense in the Raman spectrum.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring typically give rise to a set of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. materialsciencejournal.org

N-H Bending: The N-H in-plane bending (scissoring) mode of the secondary amine is typically found near 1500-1550 cm⁻¹.

Ring Modes: The characteristic in-plane and out-of-plane bending vibrations of the substituted benzene ring provide further structural confirmation.

The table below summarizes the expected key vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | 3350 - 3450 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| N-H Bend | 1500 - 1550 | FT-IR |

| C-N Stretch | 1250 - 1350 | FT-IR |

The nitrogen atom of the aniline group can act as a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. sci-hub.se In the condensed phase (liquid or solid), this compound molecules can associate via intermolecular N-H···N hydrogen bonds. This association leads to changes in the vibrational spectra. sci-hub.se

Specifically, the N-H stretching frequency is sensitive to hydrogen bonding. In a dilute solution with a non-polar solvent, a sharp band corresponding to the "free" N-H stretch is observed. As the concentration increases or in the pure liquid/solid state, the formation of hydrogen bonds causes this band to broaden and shift to a lower frequency (a red shift). The magnitude of this shift can provide an indication of the strength of the hydrogen bonding. In some cases, both the free and hydrogen-bonded N-H bands can be observed simultaneously, providing insight into the equilibrium between monomeric and aggregated species. While aniline itself can exhibit complex hydrogen bonding, sometimes favoring stacking interactions, the presence of the bulky cyclohexyl group may influence the preferred mode of intermolecular association. uva.es

Characteristic Vibrational Modes and Their Assignment

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of elemental compositions for the molecular ion and its fragments. chimia.ch This information is critical for confirming the molecular formula and elucidating the fragmentation pathways upon ionization. nih.gov

For this compound (C₁₃H₁₉N), the nominal molecular weight is 189. The molecular ion peak (M⁺˙) in the mass spectrum will have an odd integer mass, consistent with the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

The fragmentation of the molecular ion is driven by the formation of stable carbocations and radicals. Common fragmentation patterns for this molecule would include: libretexts.orgmsu.edu

Alpha-Cleavage: This is a very common fragmentation pathway for amines. libretexts.org It involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, cleavage of the bond between C1 and C2 of the cyclohexane ring is likely. This would result in the loss of a C₅H₁₀˙ radical or related fragments, leading to a stable, resonance-stabilized ion.

Loss of the Methyl Group: Cleavage of the bond to the methyl group would result in a peak at M-15, corresponding to the loss of a methyl radical (˙CH₃).

Fragmentation of the Cyclohexane Ring: The cyclohexane ring can undergo fragmentation through various pathways, often leading to a series of peaks separated by 14 mass units (CH₂), characteristic of alkane fragmentation. libretexts.org A prominent fragment could arise from the loss of an ethyl or propyl radical.

Formation of Tropylium Ion: While more characteristic of alkylbenzenes, rearrangement to form a tropylium ion (m/z 91) or related aromatic fragments is possible, though may be less favored compared to direct cleavage at the amine. youtube.com

The table below outlines some of the plausible fragments and their corresponding m/z values.

| m/z Value | Proposed Fragment Identity | Notes |

| 189 | [C₁₃H₁₉N]⁺˙ | Molecular Ion (M⁺˙) |

| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the cyclohexane ring. |

| 106 | [C₆H₅NHCH₂]⁺ | Result of α-cleavage and rearrangement. |

| 93 | [C₆H₅NH₂]⁺˙ | Aniline radical cation from cleavage of the N-cyclohexyl bond. |

Mechanistic Interpretation of Characteristic Fragmentation Ions

The mass spectrometry of this compound under electron ionization (EI) is predicted to exhibit a series of characteristic fragmentation patterns, driven by the presence of the aniline moiety and the substituted cycloalkane ring. The ionization process typically involves the removal of a non-bonding electron from the nitrogen atom, which has the lowest ionization energy in the molecule, forming a molecular ion (M+•). wikipedia.org The subsequent fragmentation pathways are dominated by cleavages that lead to the formation of stable cations and neutral radicals. uni-saarland.de

Key fragmentation processes for N-alkyl and N-cycloalkyl anilines include alpha-cleavage, which is the scission of a bond adjacent to the nitrogen atom. libretexts.orgwhitman.edu For this compound, two primary alpha-cleavages are possible:

Cleavage of the N-C(cyclohexyl) bond: This would result in the formation of a stable anilinium radical cation or related fragments, though it is often less favored than cleavage of the substituent.

Cleavage of a C-C bond within the cyclohexyl ring, alpha to the nitrogen attachment point: This is a dominant pathway for aliphatic amines. docbrown.info This cleavage leads to the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum.

Fragmentation is also heavily influenced by the cyclohexyl ring. The initial molecular ion can undergo ring-opening followed by further fragmentation. The loss of the methyl group (•CH₃) from the cyclohexyl ring is another plausible pathway. The fragmentation of the ring itself can lead to a series of hydrocarbon-like fragment ions, typically appearing as clusters of peaks separated by 14 mass units (CH₂). msu.edu

The table below outlines the plausible characteristic fragmentation ions for this compound and their mechanistic origins.

| m/z Value (Proposed) | Proposed Ion Structure/Formula | Mechanistic Interpretation |

| 189 | [C₁₃H₁₉N]⁺• | Molecular Ion (M⁺•) |

| 174 | [C₁₂H₁₆N]⁺ | Loss of a methyl radical (•CH₃) from the cyclohexyl ring. |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage resulting in the loss of the methylcyclohexyl radical, forming a stable anilinium-type ion. |

| 93 | [C₆H₅NH₂]⁺• | Cleavage of the N-C(cyclohexyl) bond, forming the aniline radical cation. |

| 83 | [C₆H₁₁]⁺ | Methylcyclohexyl cation formed by cleavage of the N-C(cyclohexyl) bond with charge retention on the alkyl fragment. |

| 57 | [C₄H₉]⁺ | Common fragment from the breakdown of a cyclohexane ring. msu.edu |

This table is based on established fragmentation principles for related compounds, as direct experimental data for this compound is not widely published.

Isotopic Labeling Studies in Mass Spectrometry

Isotopic labeling is a powerful technique used to trace the pathways of atoms and fragments during mass spectrometric analysis, thereby confirming fragmentation mechanisms. symeres.com By replacing an atom in a molecule with its heavier stable isotope (e.g., ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), the mass of the resulting fragment ions containing that label will increase accordingly. researchgate.net This mass shift allows for the unambiguous identification of the atoms retained in the fragment ion. nih.gov

For this compound, several isotopic labeling strategies could provide critical insights:

Deuterium Labeling of the Amine Proton (N-D): Replacing the amine hydrogen with deuterium would result in a 1-dalton mass shift in the molecular ion and any fragment retaining the N-D group. This helps to track rearrangements involving this specific hydrogen atom.

¹³C Labeling: Incorporating a ¹³C atom at a specific position, such as the C1 or C2 position of the cyclohexane ring or the C1 position of the aniline ring, would help to verify the proposed ring fragmentations and alpha-cleavages. For instance, if the fragment at m/z 106 retains a ¹³C label originally placed on the aniline ring, it would confirm its identity as an aniline-containing fragment.

Deuterium Labeling of the Cyclohexyl Ring: Placing deuterium atoms on the cyclohexyl ring, for example on the methyl group (CD₃), would cause a predictable mass shift in fragments containing this group. This would help to confirm the loss of the methyl group versus other fragmentation pathways of the ring. biorxiv.org

The following table illustrates how specific isotopic labels would be expected to alter the mass of key fragments, aiding in mechanistic elucidation.

| Fragment Ion (Unlabeled) | m/z (Unlabeled) | Labeling Position | Expected m/z (Labeled) | Information Gained |

| [M]⁺• | 189 | N-¹⁵N | 190 | Confirms nitrogen content in the molecular ion. |

| [M-CH₃]⁺ | 174 | 2-methyl-(CD₃) | 177 | Confirms the fragment arises from loss of the methyl group. |

| [C₇H₈N]⁺ | 106 | Aniline-¹³C₆ | 112 | Confirms the fragment contains the entire aniline ring. |

| [C₆H₅NH₂]⁺• | 93 | N-D | 94 | Confirms the fragment contains the amine proton. |

X-ray Crystallography and Solid-State Structural Investigations of this compound and Its Derivatives

The structure of this compound is defined by several key geometric parameters:

Aniline Moiety: The geometry of the amine group in anilines is a compromise between sp² and sp³ hybridization. wikipedia.org Delocalization of the nitrogen lone pair into the aromatic ring favors a planar geometry, while stabilization of the lone pair in an orbital with s-character favors a pyramidal shape. The C(aryl)-N bond length is expected to be shorter than a typical C-N single bond due to this partial π-bonding character. wikipedia.org

Cyclohexyl Ring Conformation: The 2-methylcyclohexyl group will almost certainly adopt a stable chair conformation to minimize steric strain. The methyl group and the aniline substituent can be in either axial or equatorial positions. The lowest energy conformation would likely feature the bulky aniline group in an equatorial position. The relative orientation (cis or trans) of the methyl and anilino groups would be fixed, leading to distinct diastereomers, each with its own preferred conformation and potential crystal structure.

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent supramolecular interactions. iucr.org For this compound, the dominant interactions are expected to be hydrogen bonds and van der Waals forces.

Hydrogen Bonding: The secondary amine group (N-H) is a hydrogen bond donor. It can form hydrogen bonds with suitable acceptors. In the absence of other strong acceptors, the nitrogen atom of a neighboring molecule or the π-system of an adjacent aniline ring can act as acceptors. sci-hub.se This can lead to the formation of chains or dimers. acs.orgresearchgate.net For example, many aniline derivatives form N-H···N hydrogen-bonded chains in the solid state. iucr.org

C-H···π Interactions: Hydrogen atoms on the cyclohexyl ring can interact with the electron-rich π-face of the aniline ring of a neighboring molecule, further stabilizing the crystal structure.

Van der Waals Forces: The bulky and non-polar cyclohexyl and methyl groups will contribute significantly to the crystal packing through dispersion forces. The shape of the molecule, dictated by the cis/trans isomerism and the conformation of the cyclohexyl ring, will play a crucial role in determining how efficiently the molecules can pack together.

| Interaction Type | Potential Groups Involved | Significance in Crystal Packing |

| Hydrogen Bonding | N-H (donor) with N (acceptor) or π-system (acceptor) | Primary directional force; often dictates the formation of chains, dimers, or sheets. sci-hub.seresearchgate.net |

| π-π Stacking | Parallel or offset stacking of aniline rings | Contributes to lattice energy and dense packing. iucr.org |

| C-H···π Interactions | C-H bonds of the cyclohexyl ring with the π-face of the aniline ring | Secondary directional interactions that help to organize the supramolecular structure. |

| Van der Waals Forces | Interactions between all atoms, especially the hydrocarbon portions | Non-directional forces that are critical for overall cohesion and packing efficiency. |

Polymorphism and Solid-State Conformational Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.org Different polymorphs of the same compound can exhibit different physical properties. This compound possesses significant conformational flexibility, which makes it a likely candidate for exhibiting polymorphism.

The sources of this flexibility include:

Rotation about the N-C(aryl) and N-C(cyclohexyl) bonds: This allows the two ring systems to adopt various relative orientations. nih.gov

Ring Inversion of the Cyclohexane Ring: While the chair is the most stable conformation, the ability to "flip" between two chair forms (though likely with a high energy barrier if the substituents are large) introduces conformational diversity.

Cis/Trans Isomerism: this compound exists as cis and trans diastereomers based on the relative positions of the methyl and anilino groups on the cyclohexane ring. These are distinct compounds but each could potentially crystallize in multiple forms.

Different molecular conformations can pack in different ways, leading to distinct polymorphs. For example, one polymorph might be stabilized by N-H···N hydrogen-bonded chains, while another might favor N-H···π interactions and different π-π stacking arrangements. Solid-state NMR spectroscopy, in conjunction with X-ray diffraction, is a powerful tool for characterizing such systems, as it can distinguish between different local electronic environments corresponding to different conformers or packing arrangements. researchgate.netcas.cz Computational studies are also employed to predict the relative energies of different possible crystal structures. rsc.org

Q & A

Q. What are the recommended safety protocols for handling N-(2-methylcyclohexyl)aniline in laboratory settings?

this compound is classified under Acute Toxicity Category 4 for oral, dermal, and inhalation exposure (Hazard Statement H332, H312, H302) . Key safety measures include:

- Use of fume hoods and personal protective equipment (PPE: gloves, lab coat, safety goggles).

- Avoidance of skin contact and inhalation via closed systems during synthesis.

- Emergency procedures: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

- Storage in airtight containers away from oxidizers, with toxicity data regularly updated due to incomplete characterization .

Q. Which synthetic routes are effective for producing this compound, and what are their critical reaction parameters?

A common method involves reductive alkylation of aniline with 2-methylcyclohexanone:

- Step 1 : Condensation of aniline with 2-methylcyclohexanone in acidic conditions (e.g., HCl) to form the imine intermediate.

- Step 2 : Reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H₂/Pd-C) to yield the secondary amine .

- Critical Parameters :

- Temperature: 25–60°C for optimal imine stability.

- Solvent: Ethanol or tetrahydrofuran (THF) for solubility.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing this compound derivatives?

Contradictions in NMR or IR spectra often arise from conformational flexibility or impurities. Methodological solutions include:

- Dynamic NMR : To study ring-flip kinetics of the cyclohexyl group, which affects proton splitting patterns .

- 2D-COSY/HSQC : For unambiguous assignment of overlapping signals in aromatic regions.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., calculated for C₁₃H₁₉N: 189.1517) and rule out adducts .

- Comparative Analysis : Cross-referencing with databases like EPA DSSTox or Ashford’s Dictionary for known spectral libraries .

Q. What methodological approaches are used to study the environmental degradation pathways of this compound in herbicide formulations?

As a structural analog of siduron (N-(2-methylcyclohexyl)-N'-phenylurea), its environmental fate can be assessed via:

- Hydrolysis Studies : Incubate at pH 5–9 (25°C) and monitor degradation via LC-MS/MS. The cyclohexyl group increases hydrophobicity, slowing hydrolysis compared to linear analogs .

- Soil Mobility Assays : Use OECD Guideline 121—measure log Koc (octanol-carbon coefficient) to predict adsorption in loamy soils .

- Microbial Degradation : Inoculate agricultural soil samples and quantify residual compound via GC-FID. Data may show variability due to microbial community diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.